molecular formula C16H12ClNO4 B2862572 (E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one CAS No. 861207-61-6

(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

Cat. No. B2862572
CAS RN: 861207-61-6
M. Wt: 317.73
InChI Key: SSRWVWFNUNYWQY-KRXBUXKQSA-N
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Description

(E)-3-(3-Chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one is a synthetic organic compound with the molecular formula C14H11ClO3NO2. This compound is a member of the class of compounds known as nitrophenylprop-2-en-1-ones, which are characterized by a nitrophenylprop-2-en-1-one moiety. It is a colorless solid that is soluble in water, ethanol, and methanol. This compound has been studied for its potential applications in the fields of medicinal chemistry, biochemistry, and pharmaceutical research.

Scientific Research Applications

Nonlinear Optical Properties and Semiconductor Applications

One study investigated the optical and charge transport properties of chalcone derivatives, including compounds structurally similar to "(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one." These derivatives exhibited significant nonlinear optical (NLO) activities and thermal stability, making them suitable for use in semiconductor devices as electron transport materials. Their larger electron transfer integral values suggest potential as n-type organic semiconductors (Shkir et al., 2019).

Photophysical Properties and Solvent Polarity Effects

Research on chalcone derivatives, including compounds with structural features similar to the specified compound, demonstrated how solvent polarity affects their photophysical properties . Studies have shown that these compounds experience bathochromic shifts in absorption and fluorescence spectra when transitioning from non-polar to polar solvents. This behavior indicates a large difference in dipole moment between the ground and excited states, suggesting their potential in sensing and molecular electronics applications (Kumari et al., 2017).

Biological Activities and Chemotherapeutics

Another area of interest is the synthesis and bioevaluation of chalcone derivatives for their nematicidal activity against plant nematodes. Incorporation of certain functional groups into chalcone structures has been found to enhance this activity, indicating potential applications in agricultural pest management (Kumari, Singh, & Walia, 2014).

Spectroscopic and Structural Analysis

The compound and its related derivatives have been characterized using spectroscopic techniques such as UV, IR, NMR, and X-ray diffraction. These studies provide insights into the molecular structure and spectral properties , essential for understanding their chemical behavior and designing materials with desired properties (Ahmed et al., 2007).

Electronic and Chemical Reactivity

Computational studies on similar chalcone derivatives have explored their geometrical entities, electronic properties, and chemical reactivity . These studies use density functional theory (DFT) to investigate molecular stability, charge transfer phenomena, and reactivity sites, which are crucial for designing compounds with specific electronic and optical properties (Adole et al., 2020).

properties

IUPAC Name

(E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H12ClNO4/c1-22-16-9-3-11(10-14(16)17)2-8-15(19)12-4-6-13(7-5-12)18(20)21/h2-10H,1H3/b8-2+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SSRWVWFNUNYWQY-KRXBUXKQSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C=CC(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=C(C=C(C=C1)/C=C/C(=O)C2=CC=C(C=C2)[N+](=O)[O-])Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12ClNO4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

317.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(2E)-3-(3-chloro-4-methoxyphenyl)-1-(4-nitrophenyl)prop-2-en-1-one

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